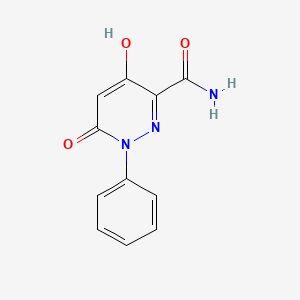

4-Hydroxy-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide

Description

¹H NMR (400 MHz, DMSO-d₆)

¹³C NMR (100 MHz, DMSO-d₆)

- δ 169.8 ppm : Carbonyl carbon (C=O) of carboxamide.

- δ 162.4 ppm : Oxo carbon (C=O) at position 6.

- δ 153.2 ppm : Hydroxyl-bearing carbon (C–OH) at position 4.

- δ 134.1–128.9 ppm : Aromatic carbons from phenyl group.

- δ 117.6 ppm : C-5 carbon on pyridazine .

Infrared (IR) and Raman Spectroscopic Fingerprints

IR (KBr, cm⁻¹):

| Band Position | Assignment | |

|---|---|---|

| 3303 | N–H stretch (carboxamide) | |

| 3054 | Aromatic C–H stretch | |

| 1705 | C=O stretch (oxo) | |

| 1662 | C=O stretch (carboxamide) | |

| 1598 | Pyridazine ring vibration | |

| 1450 | C–N stretch |

Raman (cm⁻¹):

- 1602 : In-plane ring deformation.

- 1320 : C–N symmetric stretch.

- 1005 : Aromatic breathing mode.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 231.21 [M+H]⁺ , consistent with the molecular formula C₁₁H₉N₃O₃ . Key fragments include:

| m/z | Proposed Fragment |

|---|---|

| 213.18 | [M+H–H₂O]⁺ (loss of hydroxyl) |

| 185.15 | [M+H–CO–H₂O]⁺ |

| 157.12 | [C₆H₅C₃N₂O]⁺ (phenyl-pyridazine) |

| 105.07 | [C₆H₅CO]⁺ (benzoyl ion) |

The base peak at m/z 77.04 corresponds to the phenyl cation (C₆H₅⁺), indicating preferential cleavage of the pyridazine-phenyl bond.

Properties

IUPAC Name |

4-hydroxy-6-oxo-1-phenylpyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c12-11(17)10-8(15)6-9(16)14(13-10)7-4-2-1-3-5-7/h1-6,15H,(H2,12,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIINGFYSVHNOOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

The core precursor for synthesizing this compound is typically 4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylic acid or related derivatives, which serve as intermediates in the construction of the pyridazine ring system (Sources,) .

Multi-step Synthesis

The synthesis generally involves:

- Preparation of the heterocyclic core via condensation reactions.

- Introduction of the phenyl group through arylation or coupling reactions.

- Functionalization of the pyridazine ring to introduce the hydroxy and oxo groups.

A typical multi-step route includes:

- Condensation of hydrazines with β-dicarbonyl compounds or their derivatives.

- Cyclization to form the pyridazine ring.

- Oxidation and hydroxylation steps to introduce the oxo and hydroxy functionalities.

Specific Preparation Methods

Synthesis of the Pyridazine Core

The initial step involves the reaction of hydrazine hydrate with diketone derivatives such as dimethyl 2-methylenebutanedioate , which yields 6-oxo-1H-pyridazine-4-carboxylate intermediates (Source) .

- Temperature: 0–60°C

- Reagents: Hydrazine hydrate (0.9–1.5 molar equivalents)

- Solvent: Ethanol or dimethylformamide (DMF)

This step is crucial for establishing the heterocyclic framework, and optimization involves controlling temperature and molar ratios to maximize yield and purity.

Oxidation and Hydroxylation

The intermediate is then oxidized using mild oxidants such as hydrogen peroxide or bromine in acetic acid to form the oxo group at the 6-position (Source) .

- Oxidants: Hydrogen peroxide or bromine

- Solvent: Acetic acid

- Temperature: Ambient to reflux

Hydroxylation at the 4-position can be achieved via controlled oxidation or hydroxylation reactions, often under mild conditions to prevent over-oxidation.

Amide Formation

The final step involves amidation, where the carboxylic acid derivative reacts with phenylamine or related amines under coupling conditions to form the target compound. This step often employs coupling agents like EDCI or HOBt in solvents such as dichloromethane or ethanol (Sources,) .

- Temperature: Room temperature to 50°C

- Catalysts: Triethylamine or pyridine

- Solvent: Dichloromethane or ethanol

Industrial-Scale Preparation

Large-scale synthesis emphasizes:

- Use of inexpensive, readily available starting materials such as hydrazine and aromatic aldehydes.

- Streamlined reaction sequences with minimal purification steps, often employing telescoped processes.

- Optimization of reaction parameters for high yield and purity, including continuous flow reactors for oxidation and cyclization steps.

Data Table Summarizing Preparation Methods

| Step | Reaction Type | Starting Materials | Reagents & Conditions | Key Notes |

|---|---|---|---|---|

| 1 | Cyclization | Hydrazine hydrate + β-dicarbonyl | Ethanol, 0–60°C | Forms pyridazine core |

| 2 | Oxidation | Pyridazine derivative | Hydrogen peroxide or bromine, acetic acid | Introduces oxo group |

| 3 | Hydroxylation | Oxidized intermediate | Mild oxidants, controlled conditions | Adds hydroxyl group at position 4 |

| 4 | Amidation | Phenylamine derivative | EDCI/HOBt, dichloromethane | Forms the final amide linkage |

Research Findings and Optimization Strategies

- Reaction efficiency is maximized by controlling temperature, molar ratios, and solvent polarity.

- Purity validation relies on spectroscopic techniques such as NMR and IR, with high-performance liquid chromatography (HPLC) confirming purity levels above 98%.

- Yield improvements are achieved through process intensification, including microwave-assisted synthesis for cyclization and oxidation steps.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The oxo group can be reduced to form alcohols.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxo group may produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

4-Hydroxy-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide has shown potential as a therapeutic agent due to its ability to interact with biological targets. Preliminary studies indicate that it may act as an enzyme inhibitor, making it a candidate for further investigation in drug development.

Biochemical Studies

The compound's unique structure allows it to modulate various biological pathways, which is crucial for biochemical research. It may serve as a tool for understanding enzyme mechanisms and cellular functions.

Material Science

Due to its specific chemical properties, this compound can be utilized in the synthesis of new materials with tailored characteristics, potentially leading to advancements in polymer science or nanotechnology.

Chemical Synthesis

As a building block for more complex heterocyclic compounds, it plays a significant role in organic synthesis, facilitating the development of novel chemical entities.

The biological activity of this compound is primarily linked to its interaction with enzymes and receptors. While specific mechanisms remain largely unexplored, its structural features suggest potential for:

- Enzyme Inhibition : Targeting specific enzymes may lead to therapeutic effects.

- Modulation of Biological Pathways : Interactions at the molecular level could influence various cellular processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between 4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide and its analogs:

Structural and Functional Analysis

Carboxamide vs. Carboxylate Esters/Acids :

The carboxamide group in the target compound provides hydrogen-bonding capability, enhancing interactions with biological targets (e.g., enzymes or receptors). In contrast, the ethyl ester analog (CAS 339030-40-9) exhibits higher lipophilicity, favoring membrane permeability but reducing aqueous solubility . The carboxylic acid derivative (CAS 121582-62-5) is more acidic, enabling salt formation under basic conditions .Pyridazine vs. Pyridine Core :

The pyridazine ring (two adjacent nitrogen atoms) in the target compound offers distinct electronic properties compared to the pyridine analog (). Pyridazines generally exhibit higher dipole moments and reactivity due to electron-deficient aromatic systems, influencing their pharmacokinetic and synthetic utility .- Substituent Effects: Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) and chloro (-Cl) substituents in the 4-chlorophenyl analog () enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins.

Biological Activity

4-Hydroxy-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide is a heterocyclic compound belonging to the pyridazine class. It features a unique structure characterized by a hydroxyl group at the 4-position, a carbonyl group at the 6-position, and a phenyl group, contributing to its potential biological activities. Its molecular formula is with a molecular weight of approximately 218.21 g/mol.

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized to interact with specific molecular targets such as enzymes and receptors. This interaction may lead to the inhibition or modulation of biological pathways crucial for cellular functions .

Comparative Analysis with Similar Compounds

To understand its unique properties better, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 4-Hydroxy-6-Oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxamide | Structure | Contains trifluoromethyl group; potential for enhanced lipophilicity. |

| 4-Hydroxyquinazoline Derivatives | Structure | Known for various biological activities including anticancer effects. |

The distinct combination of functional groups in this compound may confer unique reactivity and biological profiles compared to these compounds.

Synthetic Routes

The synthesis of this compound typically involves the condensation of phenylhydrazine with ethyl acetoacetate under controlled conditions. Common methods include:

- Reflux Conditions : Reaction conducted in the presence of acetic acid as a catalyst.

- Purification Techniques : Techniques such as recrystallization and chromatography are employed to achieve high purity levels.

Research Applications

The compound has several potential applications in various fields:

Chemistry : Acts as a building block for synthesizing more complex heterocyclic compounds.

Biology : Its structure allows it to interact with various biological targets, making it useful in biochemical studies.

Medicine : Explored for therapeutic applications due to its ability to modulate biological pathways.

Industry : Potential use in developing new materials with specific properties.

Case Studies and Research Findings

While comprehensive studies specifically focusing on this compound are scarce, related compounds have been evaluated extensively:

Example Study

A study on similar pyridazine derivatives demonstrated significant anticancer activity against HeLa cell lines, where certain derivatives exhibited potent antiproliferative effects. These findings highlight the potential of pyridazine-based compounds in cancer therapy .

Q & A

Q. What are the optimal synthetic routes for 4-Hydroxy-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide, and how can purity be maximized?

Methodological Answer:

- Synthetic Optimization : Begin with a retrosynthetic analysis to identify key intermediates (e.g., pyridazinecarboxamide derivatives). Use coupling reactions (e.g., Suzuki-Miyaura for phenyl group introduction) and cyclization steps under controlled pH and temperature .

- Purification : Employ membrane separation technologies (e.g., nanofiltration) to isolate the compound from byproducts . Crystallization in polar aprotic solvents (e.g., DMF) enhances purity, monitored via HPLC with UV detection (λ = 254 nm) .

- Safety : Follow protocols for handling hygroscopic intermediates and ensure proper ventilation to avoid inhalation risks .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

Methodological Answer:

- NMR : Use - and -NMR in DMSO-d6 to confirm the pyridazine ring substitution pattern and hydroxyl proton exchange dynamics. Compare chemical shifts with computational predictions (DFT/B3LYP/6-31G**) .

- IR : Identify carbonyl stretching frequencies (C=O at ~1680–1720 cm) and hydroxyl groups (broad peak ~3200 cm) .

- MS : High-resolution ESI-MS in negative ion mode verifies molecular weight (theoretical [M-H] = 155.09) and fragmentation patterns .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Use DSC to detect melting point shifts (>250°C indicates degradation) .

- Photostability : Expose to UV light (320–400 nm) and monitor via TLC for decomposition products (e.g., quinone derivatives) .

- Solution Stability : Test in buffers (pH 1–12) using UV-Vis spectroscopy; instability in acidic conditions suggests protonation-driven ring-opening .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

Methodological Answer:

- DFT Calculations : Model transition states for nucleophilic attacks (e.g., hydrolysis) using Gaussian 16. Analyze Fukui indices to identify electrophilic/nucleophilic sites .

- MD Simulations : Simulate solvent interactions (e.g., water/DMSO) with GROMACS to assess solubility and aggregation tendencies .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Q. What experimental strategies address contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

- Dose-Response Analysis : Perform IC assays across multiple cell lines (e.g., HEK293 vs. HepG2) to differentiate target-specific effects from cytotoxicity .

- Off-Target Screening : Use proteome microarrays to identify unintended binding partners .

- Mechanistic Studies : Apply CRISPR-Cas9 gene editing to knock out suspected targets and validate activity loss .

Q. How can factorial design optimize reaction conditions for large-scale synthesis?

Methodological Answer:

- Design Parameters : Vary temperature (60–100°C), catalyst loading (0.1–1 mol%), and solvent polarity (toluene vs. acetonitrile) in a 2 factorial design .

- Response Metrics : Monitor yield (gravimetric analysis), purity (HPLC area%), and reaction time .

- Statistical Analysis : Use ANOVA to identify significant factors; surface response models (JMP software) predict optimal conditions .

Q. What methodologies elucidate the compound’s role in supramolecular assemblies (e.g., coordination polymers)?

Methodological Answer:

- X-ray Crystallography : Co-crystallize with transition metals (e.g., Cu) to determine binding modes and lattice parameters .

- Spectroscopic Titrations : Track UV-Vis absorbance shifts (e.g., ligand-to-metal charge transfer bands) upon metal addition .

- Topological Analysis : Use TOPOSPro to classify network structures (e.g., 2D vs. 3D frameworks) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported pKa values for the hydroxyl group?

Methodological Answer:

- Potentiometric Titration : Perform in aqueous and non-aqueous media (e.g., DMSO/water mixtures) to assess solvent effects .

- Computational pKa Prediction : Use MarvinSketch (ChemAxon) with explicit solvent models for comparison .

- Literature Review : Cross-check with structurally analogous pyridazine derivatives to identify systematic measurement biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.